molecular formula C16H12N2O3 B2904936 N-(1,2-oxazol-4-yl)-4-phenoxybenzamide CAS No. 1396678-32-2

N-(1,2-oxazol-4-yl)-4-phenoxybenzamide

Cat. No.: B2904936
CAS No.: 1396678-32-2
M. Wt: 280.283
InChI Key: NXDIBWXAYUAMDY-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-4-yl)-4-phenoxybenzamide is a benzamide derivative featuring a 1,2-oxazole substituent at the amide nitrogen and a phenoxy group at the para position of the benzamide core. The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties to the compound.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-16(18-13-10-17-20-11-13)12-6-8-15(9-7-12)21-14-4-2-1-3-5-14/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDIBWXAYUAMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-4-phenoxybenzamide typically involves the formation of the isoxazole ring followed by the attachment of the phenoxybenzamide group. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can yield a variety of phenoxybenzamide derivatives .

Scientific Research Applications

N-(1,2-oxazol-4-yl)-4-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-4-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(1,2-oxazol-4-yl)-4-phenoxybenzamide can be contextualized by comparing it to structurally related benzamide derivatives. Key compounds for comparison include:

N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide ()

  • Structure : Incorporates a piperazine-methylpropyl side chain instead of the 1,2-oxazole group.
  • Activity : Evaluated as a κ-opioid receptor antagonist but showed lower selectivity and potency compared to JDTic, a reference compound. SAR studies revealed that modifications to the piperazine moiety significantly impact receptor affinity .

N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 10, )

  • Structure : Features a piperidine ring substituted with a 2,6-difluorobenzyl group.
  • The fluorinated benzyl group enhances lipophilicity and metabolic stability .

N-(1,2-Dihydroacenaphthylen-5-yl)-4-phenoxybenzamide ()

  • Structure : Contains a dihydroacenaphthylene substituent instead of 1,2-oxazole.
  • Activity: No explicit biological data reported, but the fused aromatic system may enhance π-π stacking interactions with hydrophobic protein pockets.

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Activity/Property Reference
This compound 1,2-Oxazol-4-yl C₁₆H₁₃N₃O₃* Hypothetical: Modulation of kinase or receptor targets (inferred from analogs) N/A
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Piperazine-methylpropyl C₂₉H₃₄N₄O₂ κ-opioid receptor antagonism (moderate activity)
N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide Piperidine-fluorobenzyl C₂₆H₂₄F₂N₂O₂ Antitumor (HepG2 cells)
N-(1,2-Dihydroacenaphthylen-5-yl)-4-phenoxybenzamide Dihydroacenaphthylene C₂₅H₁₉NO₂ Unknown; structural emphasis on aromaticity

Research Findings and Implications

  • SAR Insights: The 4-phenoxybenzamide core is a conserved feature across analogs, suggesting its role as a critical pharmacophore. Substituent variations (e.g., oxazole vs. piperidine) dictate target selectivity and potency.
  • Synthetic Challenges : The synthesis of 1,2-oxazole-containing compounds often requires specialized methods, such as microwave-assisted cyclization of α-haloimides (as seen in related oxazol-4-one syntheses) . This may influence scalability compared to piperidine-based analogs.
  • Computational Modeling: Tools like SHELXL and ORTEP-3 () could be employed to analyze the crystal structure and hydrogen-bonding patterns of this compound, providing insights into its stability and interaction mechanisms.

Biological Activity

N-(1,2-oxazol-4-yl)-4-phenoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features an oxazole ring fused with a phenoxybenzamide moiety. Its structural attributes contribute to its biological activity by enhancing solubility and bioavailability. The oxazole ring is known for its electron-withdrawing properties, which can influence the compound's interaction with various biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against a range of cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical)5.2
MCF7 (breast)3.8
A549 (lung)6.1
Caco-2 (colon)4.5

These results suggest that the compound has the potential to be developed as a therapeutic agent for various cancers by targeting tumor cells selectively .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug discovery:

  • Study on Anticancer Properties : A study published in PubMed Central reported that derivatives of this compound exhibited enhanced cytotoxicity against multiple cancer cell lines compared to traditional chemotherapeutics. The derivatives were synthesized through modifications of the oxazole ring to improve potency .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of resistant bacterial strains, suggesting its utility in treating infections caused by multidrug-resistant pathogens .
  • Mechanistic Insights : Investigations into the mechanistic pathways indicated that this compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,2-oxazol-4-yl)-4-phenoxybenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole core. For example, coupling 4-phenoxybenzoic acid derivatives with 1,2-oxazol-4-amine under peptide-coupling conditions (e.g., HBTU or EDC·HCl) is a standard approach . Solvent choice (e.g., THF or DMF), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine) are critical for yield optimization. Post-synthesis purification often employs silica gel chromatography, with TLC and NMR used for progress monitoring .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, with distinct peaks for oxazole (δ ~8.2 ppm) and benzamide groups .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., m/z 307.3 [M+H]+) .
  • Elemental Analysis : Validates purity and stoichiometry .
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL or SIR97 for refinement .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

  • Methodological Answer : Common assays include:

  • [35S]GTPγS Binding : Measures G-protein activation to assess receptor antagonism (e.g., κ-opioid receptor inhibition at 10 nM concentrations) .
  • Cell Viability Assays : MTT or flow cytometry evaluates cytotoxicity (e.g., IC50 determination in cancer cell lines) .
  • Enzyme Inhibition Studies : Fluorescent probes or colorimetric substrates quantify interactions with targets like cholinesterase .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding affinity to opioid receptors?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Oxazole Substitution : Introducing electron-withdrawing groups (e.g., methylsulfonyl) enhances κ-opioid receptor selectivity (Ke = 0.17 nM) by improving hydrogen bonding with Asp138 and Tyr139 residues .
  • Phenoxy Group Positioning : Para-substitution on the benzamide improves hydrophobic interactions, while meta-substitution reduces potency .
  • Chiral Centers : (S)-configured methyl groups on piperazine derivatives increase selectivity (>100-fold for κ over μ/δ receptors) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding poses in κ-opioid receptor pockets, prioritizing residues like Tyr312 for van der Waals contacts .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, calculating binding free energies (MM-PBSA) .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors in oxazole) using Schrödinger’s Phase .

Q. How is crystallographic data analyzed to resolve the compound’s solid-state properties?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) generates intensity data.
  • Structure Solution : Direct methods in SIR97 or SHELXD phase the data .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (R-factor < 0.05) .
  • Validation : PLATON checks for voids and Twinning; Mercury visualizes packing diagrams .

Q. What strategies address contradictory results in SAR studies (e.g., unexpected loss of activity with minor structural changes)?

  • Methodological Answer :

  • Orthogonal Assays : Confirm activity across multiple platforms (e.g., functional GTPγS vs. radioligand displacement assays) .
  • Metabolic Stability Tests : LC-MS/MS identifies rapid degradation of labile substituents (e.g., ester groups) in liver microsomes .
  • Crystallographic Snapshots : Co-crystallization captures binding mode changes due to steric clashes (e.g., 3,5-dimethyl substitution disrupting π-π stacking) .

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